4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide
Description
4-Acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group linked to a 4-acetyl-substituted benzene ring. The N-substituent is a 2-(3,5-dimethylphenoxy)ethyl group, which introduces lipophilic and steric properties due to the 3,5-dimethylphenoxy moiety. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes like carbonic anhydrases or in anticonvulsant agents. The acetyl group at the para position may enhance electronic interactions with biological targets, while the phenoxyethyl chain could influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
4-acetyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-10-14(2)12-17(11-13)23-9-8-19-24(21,22)18-6-4-16(5-7-18)15(3)20/h4-7,10-12,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJPBPJCQBCGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the acetyl group: The acetylation of the amine group can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the dimethylphenoxyethyl side chain: This step involves the reaction of the intermediate with 3,5-dimethylphenol and an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials, catalysts, or chemical sensors.
Mechanism of Action
The mechanism by which 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Sulfonamide Analogues
Anticonvulsant Activity of Aroxyethylamine Derivatives
highlights aroxyethylamines with anticonvulsant properties, such as compound XVI (100% protection at 100 mg/kg in mice). While the target compound shares the phenoxyethylamine scaffold, its benzenesulfonamide group differentiates it from these anticonvulsants.
Substituent Impact on Bioactivity
- Lipophilicity: The 3,5-dimethylphenoxy group in the target compound enhances lipophilicity compared to analogues with polar substituents (e.g., 14’s hydroxy group). This could improve blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Accessibility : The target compound’s synthesis yield is unreported, but analogues in show yields >85%, suggesting efficient routes for similar sulfonamides.
Research Findings and Implications
- Enzyme Inhibition: Quinazolinone-containing analogues (e.g., 13–15) are potent carbonic anhydrase inhibitors, but the target compound’s acetyl group may alter binding kinetics.
- Therapeutic Potential: Structural parallels to anticonvulsant aroxyethylamines () suggest unexplored neurological applications.
Biological Activity
The compound 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide is an organic molecule that has garnered attention for its potential biological activities. Its structure, featuring an acetyl group, a benzenesulfonamide moiety, and a dimethylphenoxyethyl side chain, suggests a range of applications in medicinal chemistry, particularly in the context of enzyme inhibition and receptor interactions.
Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An acetyl group which may influence its reactivity.
- A benzenesulfonamide core that is known for its biological activity.
- A dimethylphenoxyethyl side chain that enhances its pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 321.41 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications.
Enzyme Inhibition
Research suggests that this compound may act as an inhibitor for various enzymes involved in critical biological pathways. For instance:
- It may inhibit carbonic anhydrases , which are involved in maintaining acid-base balance and are targets for diuretics.
- Potential inhibition of sulfotransferases , which play a role in drug metabolism.
Anticancer Activity
A study highlighted the screening of various compounds for anticancer properties, indicating that derivatives similar to this compound exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) . The compound's ability to induce apoptosis in these cell lines suggests its potential as an anticancer agent.
Case Studies
- Inhibition of BRD4 : Research has shown that compounds targeting bromodomain-containing protein 4 (BRD4) can exhibit synergistic antitumor effects when combined with other inhibitors. This suggests that this compound could be explored as part of a dual-target strategy in cancer therapy .
- Receptor Modulation : The compound's structure indicates it may modulate receptor activities involved in various signaling pathways, potentially influencing processes such as cell proliferation and differentiation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other sulfonamide derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Sulfonamide derivative | Antimicrobial properties |
| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Sulfonamide derivative | Anti-inflammatory effects |
| 1-tosyl-1H-imidazole | Imidazole derivative | Anticancer activity |
This comparison illustrates how variations in substituents can lead to different biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step process involving sulfonylation and nucleophilic substitution. For example:
Sulfonamide formation : React 4-acetylbenzenesulfonyl chloride with 2-(3,5-dimethylphenoxy)ethylamine in a polar aprotic solvent (e.g., DMF) under inert conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the product .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98%).
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : Analyze - and -NMR to confirm substituent positions (e.g., acetyl group at ~2.6 ppm, sulfonamide NH at ~6.8 ppm) .
- IR : Identify characteristic peaks (e.g., S=O stretching at ~1350–1150 cm, C=O at ~1680 cm) .
- X-ray crystallography : Resolve crystal structure to determine bond angles and hydrogen-bonding patterns (e.g., sulfonamide NH···O interactions) .
Q. What are the primary biological targets of this compound?
- Methodological Answer : Preliminary studies suggest inhibition of enzymes like carbonic anhydrase or kinases. To validate:
Perform enzyme inhibition assays (e.g., fluorescence-based kinetics) with recombinant human isoforms.
Use molecular docking (AutoDock Vina) to predict binding affinities to active sites .
- Note : Structural analogs with 3,5-dimethylphenoxy groups show selectivity for transmembrane receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing side products?
- Methodological Answer :
- Computational design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Tools like Gaussian 16 or ORCA are recommended .
- Experimental optimization : Apply Design of Experiments (DoE) to variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can reduce reaction time by 40% .
Q. How should researchers address contradictory reports on this compound’s bioactivity across cell lines?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing acetyl with trifluoromethyl) and compare IC values .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors to predict activity trends .
- Cell line validation : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols to rule out assay-specific artifacts .
Q. What computational strategies are recommended for studying its interaction with protein targets?
- Methodological Answer :
Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate ligand-protein complexes over 100 ns trajectories, focusing on binding stability .
Free energy calculations : Apply MM-PBSA or alchemical methods to estimate binding free energies and identify critical residues .
- Validation : Cross-reference with experimental mutagenesis data (e.g., alanine scanning) .
Q. How to assess the environmental impact of this compound during degradation studies?
- Methodological Answer :
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions and monitor by LC-MS for byproducts (e.g., sulfonic acid derivatives) .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC) of degradation products .
- Advanced oxidation : Test ozonation or Fenton reactions for industrial wastewater treatment feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
